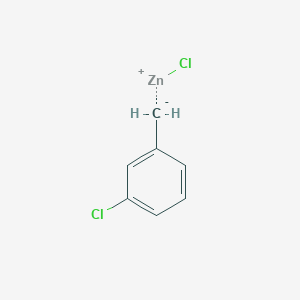

3-Chlorobenzylzinc chloride

Übersicht

Beschreibung

3-Chlorobenzylzinc chloride is an organozinc compound. It is a solution with a concentration of 0.5 M in tetrahydrofuran (THF). The molecular weight of this compound is 226.42 . It is used in scientific research, particularly in proteomics .

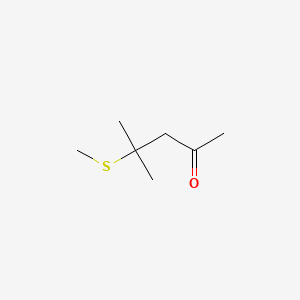

Molecular Structure Analysis

The linear formula for this compound is ClC6H4CH2ZnCl . The SMILES string representation is Cl[Zn]Cc1cccc(Cl)c1 .

Physical and Chemical Properties Analysis

This compound is a solution with a concentration of 0.5 M in THF. The density of this solution is 0.969 g/mL at 25 °C . The molecular weight of the compound is 226.42 .

Wissenschaftliche Forschungsanwendungen

Catalytic and Chemical Synthesis

3-Chlorobenzylzinc chloride is involved in various chemical synthesis processes. A study by Fu et al. (2012) revealed its use in the formation of complex compounds such as 5-{2-(4-Chlorophenyl)-1-[2-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)ethoxy]ethyl}-1,2,3-trimethoxybenzene. This compound emerged as a by-product in a reaction involving 4-chlorobenzylzinc chloride, highlighting its role in producing compounds with potential applications in materials science and pharmaceuticals (Fu et al., 2012).

Organic Compound Degradation

Research on the degradation of hazardous organic compounds, such as chlorinated benzenes, has shown the relevance of related chlorinated compounds. For instance, Lichtenberger and Amiridis (2004) conducted kinetic studies on the oxidation of chlorinated benzenes over catalysts, which could have parallels in understanding the reactivity and environmental impact of compounds like this compound (Lichtenberger & Amiridis, 2004).

Pharmaceutical Applications

The synthesis of pharmaceutical compounds often involves chlorinated building blocks. For example, Shields and Doyle (2016) reported the development of a C(sp3)-H cross-coupling platform, where aryl chlorides, including potentially those similar to this compound, are crucial for synthesizing compounds with potential pharmaceutical applications (Shields & Doyle, 2016).

Environmental Chemistry

The presence of chlorinated compounds like this compound in the environment can significantly impact ecological and atmospheric chemistry. Xiao et al. (2009) explored the surface fluxes of methyl chloride, a related chlorinated compound, highlighting the importance of understanding the environmental behavior of chlorinated compounds, including those used in research (Xiao et al., 2009).

Materials Science

In materials science, chlorinated compounds like this compound can play a role in developing novel materials. Chang et al. (2004) investigated the use of chloroform, a chlorinated solvent, for improving the mobility of poly(3-hexylthiophene) transistors. This research underscores the potential utility of chlorinated compounds in developing advanced materials (Chang et al., 2004).

Safety and Hazards

3-Chlorobenzylzinc chloride is classified as a flammable liquid (Category 2), acute toxicity oral (Category 4), eye irritation (Category 2A), carcinogenicity (Category 2), and specific target organ toxicity - single exposure (Category 3, affecting the respiratory system and central nervous system) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

3-Chlorobenzylzinc chloride is a chemical compound used in various biochemical and proteomics research

Mode of Action

It is known that organozinc reagents, such as this compound, are often used in organic synthesis for various reactions . The specific interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Chloride ions play a vital role in cellular physiology including stabilization of cell membrane potential, transepithelial transport, maintenance of intracellular ph, cell proliferation, fluid secretion, and regulation of cell volume

Pharmacokinetics

It is known that the compound is typically stored at temperatures between 2-8°c . The impact of these properties on the bioavailability of this compound is a subject of ongoing research.

Result of Action

It is known that chloride ions can have significant effects on cellular functions

Action Environment

It is known that the compound is typically stored at temperatures between 2-8°c , suggesting that temperature could be an important environmental factor

Biochemische Analyse

Biochemical Properties

It is known that organozinc reagents, such as 3-Chlorobenzylzinc chloride, are often used in organic synthesis . They can participate in various reactions, including Negishi cross-coupling reactions .

Cellular Effects

Chloride channels and transporters play a vital role in cellular physiology, including stabilization of cell membrane potential, transepithelial transport, maintenance of intracellular pH, cell proliferation, fluid secretion, and regulation of cell volume .

Molecular Mechanism

It is known that organozinc reagents can participate in various chemical reactions, suggesting that this compound may interact with biomolecules in a similar manner .

Temporal Effects in Laboratory Settings

It is known that the compound is typically stored at temperatures between 2-8°C to maintain its stability .

Metabolic Pathways

Chloride ions are involved in various metabolic processes, including the regulation of osmotic pressure, acid-base balance, and nerve impulse transmission .

Transport and Distribution

Chloride ions are known to be transported across cell membranes via various mechanisms, including passive diffusion and active transport via chloride channels .

Subcellular Localization

Chloride ions are known to be present in various subcellular compartments, including the cytoplasm and the lumen of organelles such as lysosomes and endosomes .

Eigenschaften

IUPAC Name |

1-chloro-3-methanidylbenzene;chlorozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl.ClH.Zn/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICUOPRHOUZCMIM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC(=CC=C1)Cl.Cl[Zn+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399099 | |

| Record name | 3-Chlorobenzylzinc chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312624-13-8 | |

| Record name | 3-Chlorobenzylzinc chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

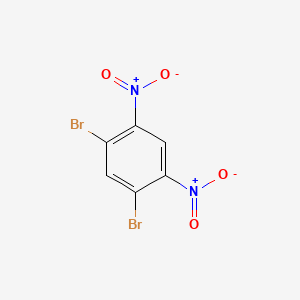

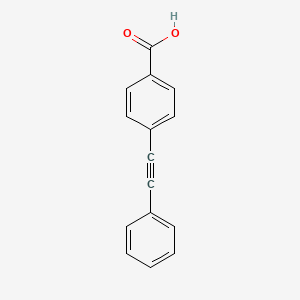

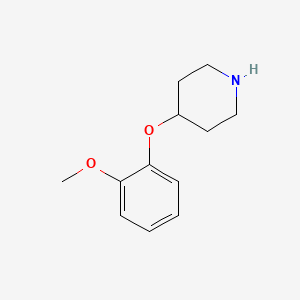

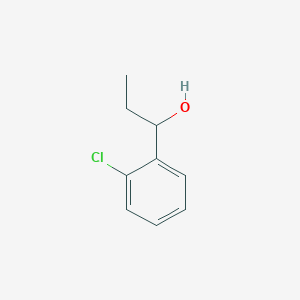

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.